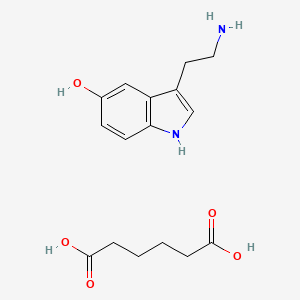

Serotonin adipinate

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDKLAIWRJDCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16031-83-7 | |

| Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80928536 | |

| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-34-8, 16031-83-7 | |

| Record name | Serotonin adipinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin adipinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEROTONIN ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Serotonin Adipinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin adipinate, a salt of the neurotransmitter serotonin and adipic acid, is utilized in clinical settings to address serotonin insufficiency. Its mechanism of action is intrinsically linked to the multifaceted roles of serotonin (5-hydroxytryptamine or 5-HT) within the central and peripheral nervous systems. This technical guide delineates the pharmacological properties of serotonin, focusing on its interaction with a diverse array of receptors and the subsequent intracellular signaling cascades. The document provides a comprehensive overview of the physiological responses elicited by serotonergic activation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₆H₂₂N₂O₅ and a molar mass of 322.36 g/mol . It is a salt formed from serotonin, a pivotal monoamine neurotransmitter, and adipic acid. The adipic acid component serves to form a stable, water-soluble salt, and is not known to possess intrinsic pharmacological activity related to the serotonergic system. Therefore, the mechanism of action of this compound is directly attributable to the biological activities of serotonin.

Serotonin is synthesized from the essential amino acid tryptophan and is involved in a vast number of physiological processes, including the regulation of mood, sleep, appetite, and gastrointestinal motility.[1][2] Its effects are mediated through a large family of serotonin receptors, which are the primary targets for a wide range of therapeutic agents.

Serotonin Receptors and Their Signaling Pathways

Serotonin exerts its effects by binding to and activating a variety of cell surface receptors. These receptors are categorized into seven distinct families, designated 5-HT1 through 5-HT7, several of which contain multiple subtypes. With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs).[3][4]

The activation of these receptors initiates a cascade of intracellular events that ultimately lead to a physiological response. The specific signaling pathway engaged depends on the receptor subtype and the type of G-protein to which it couples.

5-HT1 Receptor Family

The 5-HT1 receptor family consists of five subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F). These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

-

Signaling Pathway Diagram:

References

Technical Guide: Synthesis and Characterization of Serotonin Adipinate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Serotonin, a critical neurotransmitter, is often formulated as a salt to enhance its stability and modify its physicochemical properties. This document provides a comprehensive technical overview of the synthesis and characterization of serotonin adipinate, a salt formed between serotonin and adipic acid.[1] Serotonin adipate has been utilized in medical formulations and its crystal structure has been a subject of study.[1][2] This guide details a plausible synthetic protocol, outlines methods for structural and physicochemical characterization, and presents illustrative data in a structured format for clarity. The methodologies and workflows are visualized to provide an accessible reference for researchers in pharmaceutical development and chemical synthesis.

Introduction

Serotonin (5-hydroxytryptamine) is a monoamine neurotransmitter with profound implications in a vast range of physiological and psychological processes. Due to its inherent instability, particularly in solution, serotonin is frequently prepared and administered as a salt. The choice of the counter-ion is critical as it can significantly influence properties such as solubility, stability, hygroscopicity, and bioavailability.

Adipic acid is a six-carbon, non-toxic, dicarboxylic acid. Its salt with serotonin, this compound (C₁₀H₁₃N₂O⁺·C₆H₉O₄⁻), offers the potential for a stable, crystalline solid form of the active pharmaceutical ingredient.[2] The dicarboxylic nature of adipic acid allows for the formation of a salt where the protonated primary amine of serotonin is ionically bonded to a deprotonated carboxylate group of the adipate monoanion. This guide provides a detailed methodology for the synthesis and comprehensive characterization of this salt.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base reaction between serotonin (typically as a free base or a more common salt like the hydrochloride) and adipic acid in an appropriate solvent system. The following protocol describes a representative procedure.

Synthesis Reaction Pathway

The reaction involves the protonation of the primary amine group of serotonin by one of the carboxylic acid groups of adipic acid.

References

Physicochemical Properties of Serotonin Adipinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1] Due to its therapeutic potential, various salt forms of serotonin have been developed to modify its physicochemical properties for pharmaceutical applications. Serotonin adipinate, the salt of serotonin and adipic acid, is one such formulation.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where specific experimental data for the adipinate salt is not publicly available, this guide furnishes detailed experimental protocols for the determination of these critical parameters, empowering researchers to conduct their own analyses. Furthermore, this document elucidates the foundational signaling pathways of serotonin to provide a robust biological context for its mechanism of action.

Core Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and bioavailability. While some data for this compound is available, key quantitative parameters have not been widely published.

Data Presentation

The following tables summarize the available physicochemical data for this compound and its constituent components, serotonin and adipic acid.

| Property | This compound | Serotonin (Free Base) | Adipic Acid | Source |

| Molecular Formula | C₁₆H₂₂N₂O₅ | C₁₀H₁₂N₂O | C₆H₁₀O₄ | [2] |

| Molar Mass ( g/mol ) | 322.36 | 176.22 | 146.14 | [2] |

| Appearance | Solid powder | White powder | White crystalline solid | [2] |

| Melting Point (°C) | Data not available | 167.7 | 152.1 | [1] |

| Boiling Point (°C) | 416.1 (at 760 mmHg) | 416 (decomposes) | 337.5 | [3] |

| Flash Point (°C) | 205.4 | Data not available | 196 | [3] |

| Vapor Pressure (mmHg at 25°C) | 1.63 x 10⁻⁷ | Data not available | 1.7 x 10⁻⁵ | [3] |

| Solubility | Soluble in DMSO.[2] Quantitative aqueous solubility data not available. | Slightly soluble in water.[1] Soluble in ethanol (1.2 mg/mL), DMSO (10 mg/mL), and dimethyl formamide (16 mg/mL) as HCl salt. Aqueous solubility in PBS (pH 7.2) is ~5 mg/mL as HCl salt.[4] | Soluble in water (15 g/L at 20°C), ethanol, and acetone. | [2][4] |

| pKa | Data not available | pKa₁ (amino group) ≈ 9.97, pKa₂ (hydroxyl group) ≈ 10.16 | pKa₁ ≈ 4.43, pKa₂ ≈ 5.41 | |

| Stability | The salt form may enhance stability.[2] Recommended storage: Dry, dark, at 0-4°C (short-term) or -20°C (long-term).[2] Quantitative data not available. | Susceptible to degradation. | Stable under normal conditions. | [2] |

Experimental Protocols for Physicochemical Characterization

For properties where quantitative data for this compound is not available, the following standard methodologies can be employed.

Determination of Aqueous Solubility (pH-Dependent Profile)

The solubility of an ionizable compound like this compound is critically dependent on the pH of the medium. A comprehensive pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for formulation development.

Methodology: Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) using pharmacopeial-grade reagents.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 0.5 °C to mimic physiological conditions) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solid. Subsequently, clarify the supernatant by centrifugation or filtration through a non-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of dissolved this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of each buffer to generate the pH-solubility profile.

Melting Point Determination

The melting point is a crucial indicator of purity and is used for the identification of a crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: Finely powder a dry sample of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting range provides an indication of purity.

pKa Determination

The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the titration curve at the half-equivalence points. For a salt of a weak base (serotonin) and a weak acid (adipic acid), multiple inflection points corresponding to the pKa values of each ionizable group will be observed.

Stability Assessment

Stability testing is essential to determine the shelf-life of the API and its susceptibility to degradation under various environmental conditions.

Methodology: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

-

Stress Conditions: Expose solid samples of this compound to a range of stress conditions, including:

-

Thermal Stress: High temperatures (e.g., 60°C, 80°C) with and without humidity.

-

Photostability: Exposure to a controlled light source (e.g., as per ICH Q1B guidelines).

-

Hydrolytic Stress: In solutions at various pH values (e.g., acidic, neutral, and basic).

-

Oxidative Stress: In the presence of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time Points: Sample the stressed material at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

Degradant Identification: If significant degradation is observed, degradation products can be characterized using techniques such as mass spectrometry (MS).

References

Serotonin Adipinate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 13425-34-8[1][2][3] Molecular Formula: C16H22N2O5[1][2][3]

This technical guide provides an in-depth overview of Serotonin Adipinate, a salt of the neurotransmitter serotonin and adipic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, experimental methodologies, and insights into its mechanism of action.

Physicochemical and Pharmacological Properties

This compound is a solid powder formed from the acid-base reaction between serotonin and adipic acid.[4] The salt formation can enhance the stability of serotonin, which is otherwise susceptible to degradation.[4] Its pharmacological effects are primarily mediated through interaction with serotonin receptors in both the central and peripheral nervous systems.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 13425-34-8 | [1][2][3] |

| Molecular Formula | C16H22N2O5 | [1][2][3] |

| Molecular Weight | 322.36 g/mol | [1][2][3] |

| Appearance | Solid powder | [2] |

| Boiling Point | 416.1 °C at 760 mmHg | [1] |

| Flash Point | 205.4 °C | [1] |

| Vapor Pressure | 1.63E-07 mmHg at 25 °C | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, based on available literature.

Synthesis of this compound

The synthesis of this compound typically involves a direct reaction between serotonin and adipic acid.

Objective: To synthesize this compound salt.

Materials:

-

Serotonin

-

Adipic acid

-

Dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC) (optional)[1]

-

Anhydrous solvent

Procedure:

-

A condensation reaction is carried out between serotonin and adipic acid.[1]

-

The reaction is often performed under anhydrous conditions at an elevated temperature (e.g., 100-150°C).[1]

-

A dehydrating agent like DCC may be used to facilitate the reaction.[1]

-

The resulting this compound salt is then purified.

-

Purification can be achieved through recrystallization or column chromatography.[4]

-

The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[4]

Analytical Methodology: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common method for the quantitative analysis of serotonin and its metabolites in biological matrices.

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Electrochemical detector

General Procedure:

-

Sample Preparation: Biological samples are processed to extract serotonin and its metabolites.

-

Internal Standard: An appropriate internal standard is selected and added to the sample.

-

Chromatographic Separation: The prepared sample is injected into the HPLC system. The separation of 5-hydroxyindoles is achieved on a suitable column. The mobile phase composition (ion-pair reagent, organic modifier content, and pH) is optimized for the specific application.

-

Electrochemical Detection: As the separated compounds elute from the column, they are detected by an electrochemical detector, which provides high sensitivity for electroactive compounds like serotonin.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard. A "trace enrichment" technique involving a two-column purification-separation can be used for determining subnanogram amounts.

Mechanism of Action and Signaling Pathways

This compound, as a source of serotonin, exerts its effects by binding to and activating various serotonin receptors (5-HT receptors). These receptors are broadly classified into G protein-coupled receptors (GPCRs) and a ligand-gated ion channel.

Serotonin Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of different families of serotonin receptors.

Caption: G Protein-Coupled Serotonin Receptor Signaling Pathways.

Caption: 5-HT3 Ligand-Gated Ion Channel Signaling Pathway.

Serotonylation: A Non-Receptor Mechanism

In addition to receptor-mediated signaling, serotonin can modify proteins through a process called serotonylation. This process is catalyzed by transglutaminases and involves the covalent attachment of serotonin to small GTPases, leading to their activation.

Caption: The Process of Protein Serotonylation.

Applications in Research and Drug Development

This compound has been investigated for its potential therapeutic applications. Studies have explored its use in restoring gastrointestinal motility and function.[1] There is also research into its role in correcting hemodynamic disorders in cases of acute poisoning by psychotropic drugs.[5] Furthermore, it has been shown to have a protective effect on the endotheliocytes of the brain's microcirculatory bed.[6] These areas represent potential avenues for further research and development.

This document provides a foundational understanding of this compound for scientific and professional audiences. The provided data and methodologies can serve as a starting point for further investigation into the properties and applications of this compound.

References

- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16031-83-7 | Benchchem [benchchem.com]

- 5. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adipinate Salt of Serotonin: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter that modulates a vast array of physiological processes, including mood, sleep, appetite, and gastrointestinal motility.[1][2] The adipinate salt of serotonin is a pharmaceutical formulation that combines serotonin with adipic acid, potentially enhancing its stability and modifying its physicochemical properties.[3] This technical guide provides an in-depth overview of the biological functions of the serotonin moiety, its interaction with a diverse family of receptors, and the downstream signaling pathways it initiates. While specific quantitative data for the adipinate salt is not extensively available in public literature, this document consolidates the well-established pharmacology of serotonin, which is the active component of this salt. Furthermore, it details standard experimental protocols for the characterization of serotonergic compounds and discusses key considerations for drug development.

Introduction to Serotonin Adipinate

This compound is a salt form of the endogenous neurotransmitter serotonin. It is formed through an ionic bond between the serotonin cation and the adipate anion.[3] The molecular formula of this compound is C₁₆H₂₂N₂O₅, and it has a molar mass of 322.36 g/mol . While the biological activity of this compound is conferred by the serotonin molecule, the adipic acid component may influence the compound's stability, solubility, and pharmacokinetic profile.[3] Serotonin itself is synthesized from the amino acid tryptophan and is found throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract and blood platelets.[1][4]

Core Biological Functions of Serotonin

The physiological effects of serotonin are extensive and are mediated by its interaction with a wide range of receptors distributed throughout the body.

-

Central Nervous System (CNS): In the brain, serotonin is a key regulator of mood, anxiety, sleep, and appetite.[1][2] Dysregulation of the serotonergic system is implicated in various psychiatric conditions, including depression and anxiety disorders.[1]

-

Gastrointestinal (GI) Tract: Approximately 90% of the body's serotonin is produced in the enterochromaffin cells of the GI tract, where it plays a crucial role in regulating intestinal motility and secretion.[1]

-

Cardiovascular System: Serotonin can induce both vasoconstriction and vasodilation, thereby influencing blood pressure and hemostasis. It is also involved in platelet aggregation.[1][2]

-

Other Functions: Serotonin is also involved in the regulation of bone metabolism, sexual function, and pain perception.[1]

Interaction with Serotonin (5-HT) Receptors

The diverse biological effects of serotonin are a result of its ability to bind to and activate at least 14 distinct receptor subtypes, which are grouped into seven families (5-HT₁ through 5-HT₇).[2][5] With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs).[2][6]

Overview of 5-HT Receptor Families and Signaling Mechanisms

The activation of these receptors initiates a variety of intracellular signaling cascades, leading to either excitatory or inhibitory cellular responses.

| Receptor Family | Primary Signaling Mechanism | General Function |

| 5-HT₁ | Gᵢ/Gₒ-coupled; decreases intracellular cAMP | Inhibitory; involved in mood, anxiety, and migraine.[1][5] |

| 5-HT₂ | Gₐ/G₁₁-coupled; increases intracellular IP₃ and DAG | Excitatory; involved in mood, perception, and smooth muscle contraction.[1][5] |

| 5-HT₃ | Ligand-gated Na⁺ and K⁺ channel | Excitatory; involved in nausea and vomiting.[5] |

| 5-HT₄ | Gₛ-coupled; increases intracellular cAMP | Excitatory; pro-cognitive effects and regulation of GI motility.[5] |

| 5-HT₅ | Gᵢ/Gₒ-coupled; decreases intracellular cAMP | Inhibitory; function not fully elucidated.[2] |

| 5-HT₆ | Gₛ-coupled; increases intracellular cAMP | Excitatory; potential role in cognition and psychosis.[2] |

| 5-HT₇ | Gₛ-coupled; increases intracellular cAMP | Excitatory; involved in mood, sleep, and circadian rhythms.[2] |

Quantitative Data: Binding Affinities of Serotonin for Human 5-HT Receptors

| Receptor Subtype | Ki (nM) - Serotonin |

| 5-HT₁ₐ | 3.1 |

| 5-HT₁ₑ | 15 |

| 5-HT₂ₐ | 12.6 |

| 5-HT₂C | 5.0 |

| 5-HT₅ₐ | 79.0 (IC₅₀)[7] |

| 5-HT₆ | 100 |

| 5-HT₇ | 2.0 |

Disclaimer: Ki values can vary depending on the experimental conditions and tissue preparation. The values presented here are representative examples.

Signaling Pathways

The activation of 5-HT receptors triggers specific intracellular signaling cascades. As an example, the 5-HT₂ₐ receptor, a Gₐ-coupled receptor, activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological functions of serotonergic compounds like this compound.

Radioligand Receptor Binding Assay

This protocol determines the affinity of a test compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a BCA or Bradford assay.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Incubation: In a 96-well plate, the following are combined:

-

Cell membranes (typically 10-50 µg of protein).

-

A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Varying concentrations of the unlabeled test compound (this compound).

-

For non-specific binding control wells, a high concentration of a known antagonist is added.

-

-

Equilibration: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Filters are washed rapidly with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to activate Gₐ-coupled receptors like the 5-HT₂ₐ receptor, which leads to an increase in intracellular calcium.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT receptor of interest (e.g., HEK293 cells) are cultured in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound (this compound) at various concentrations is added to the wells.

-

Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal, providing insights into the pharmacodynamic effects of a compound.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the prefrontal cortex of a rat).

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: The dialysate, which contains extracellular fluid from the brain region, is collected at regular intervals.

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The change in serotonin levels over time after drug administration is analyzed to determine the effect of the compound on neurotransmitter release and reuptake.

Drug Development Considerations

When developing drugs that target the serotonergic system, such as this compound, several factors must be considered:

-

Pharmacokinetics: The adipinate salt may alter the absorption, distribution, metabolism, and excretion (ADME) profile of serotonin. Studies are needed to characterize these properties.

-

Blood-Brain Barrier Penetration: Serotonin itself does not readily cross the blood-brain barrier. The formulation of serotonin as an adipinate salt is unlikely to change this, which would limit its direct effects on the CNS if administered peripherally.

-

Drug Interactions: Co-administration of this compound with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs), could increase the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.

-

Toxicity: Preclinical toxicology studies are necessary to evaluate the safety profile of this compound.

Conclusion

The adipinate salt of serotonin is a formulation of a critically important endogenous neurotransmitter. The biological functions of this compound are attributable to the serotonin moiety, which interacts with a diverse family of 5-HT receptors to modulate a wide range of physiological processes. While specific biochemical and pharmacological data for the adipinate salt are limited in the public domain, the well-established pharmacology of serotonin provides a strong foundation for understanding its potential therapeutic applications. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to explore its efficacy and safety in various therapeutic contexts. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other serotonergic compounds.

References

- 1. youtube.com [youtube.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Serotonin 5a (5-HT5a) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

The Anticipated Role of Serotonin Adipinate in Neurotransmission: A Technical Guide

Disclaimer: This document provides a detailed technical overview of the expected role of serotonin adipinate in neurotransmission. It is important to note that publicly available scientific literature specifically detailing the neuropharmacological profile of this compound is limited. Therefore, this guide extrapolates the likely mechanisms of action based on the well-established role of its active moiety, serotonin (5-hydroxytryptamine or 5-HT). The adipinate salt is not expected to contribute to the direct neurotransmitter activity but may influence the compound's pharmacokinetics. All data and experimental protocols presented herein pertain to serotonin and are intended to serve as a robust proxy for the anticipated actions of this compound.

Introduction to Serotonin and its Role in Neurotransmission

Serotonin is a critical monoamine neurotransmitter that plays a profound role in a vast array of physiological and psychological functions.[1] Synthesized from the essential amino acid tryptophan, serotonin exerts its influence throughout the central and peripheral nervous systems.[1] In the central nervous system, serotonergic pathways originate primarily in the raphe nuclei of the brainstem and project extensively to virtually all areas of the brain, modulating mood, sleep, appetite, cognition, and memory.[1] Peripherally, serotonin is a key regulator of gastrointestinal motility, vasoconstriction, and platelet aggregation.

This compound, as a salt of serotonin, is expected to deliver the serotonin molecule to its sites of action. The adipic acid component is a dicarboxylic acid and is not known to have direct pharmacological activity at serotonin receptors. Its presence may, however, alter the solubility, stability, and absorption characteristics of the serotonin molecule.

The Serotonergic System: A Synopsis

The neurotransmission mediated by serotonin is a tightly regulated process involving several key steps:

-

Synthesis: Serotonin is synthesized from L-tryptophan in a two-step enzymatic process. Tryptophan hydroxylase converts tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase to form serotonin.

-

Storage: Once synthesized, serotonin is packaged into synaptic vesicles by the vesicular monoamine transporter (VMAT).

-

Release: Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane, releasing serotonin into the synaptic cleft.

-

Receptor Binding: Serotonin then diffuses across the synapse and binds to a variety of specific receptors on both the postsynaptic and presynaptic neurons, initiating a downstream signaling cascade.

-

Reuptake and Metabolism: The action of serotonin in the synapse is terminated primarily by its reuptake into the presynaptic neuron via the serotonin transporter (SERT). Once back in the presynaptic terminal, serotonin is either repackaged into vesicles or metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).

Serotonin Receptors: Classification and Signaling

The diverse physiological effects of serotonin are mediated by a large family of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 to 5-HT7).[1] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs).[1]

Major Serotonin Receptor Families and Their Signaling Pathways

-

5-HT1 Receptor Family (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is generally associated with inhibitory neuronal responses.

-

5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C, typically leading to excitatory neuronal effects.

-

5-HT3 Receptor: This is the only ionotropic serotonin receptor, forming a non-selective cation channel. Its activation leads to rapid depolarization of the neuronal membrane.

-

5-HT4, 5-HT6, and 5-HT7 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A. This pathway is generally associated with excitatory neuronal responses.

-

5-HT5 Receptor Family (5-HT5A, 5-HT5B): The 5-HT5A receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase. The 5-HT5B receptor is not present in humans.

Below is a diagram illustrating the primary signaling pathways of the major G-protein coupled serotonin receptors.

References

Serotonin Adipinate: A Technical Whitepaper on In Vivo and In vitro Effects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serotonin adipinate, a salt of the neurotransmitter serotonin, is utilized in various therapeutic contexts, primarily leveraging the well-established physiological roles of serotonin. This document provides an in-depth technical guide on the known in vivo and in vitro effects of this compound, drawing from available research. While direct comparative studies are limited, this paper synthesizes existing data on this compound and relevant findings on serotonin to provide a comprehensive overview for researchers and drug development professionals. The core of this guide focuses on data presentation in structured tables, detailed experimental protocols where available, and visualization of key signaling pathways and workflows.

Introduction to this compound

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter with a vast array of physiological functions in both the central and peripheral nervous systems.[1] It is implicated in the regulation of mood, sleep, appetite, and gastrointestinal motility.[1][2] this compound is a salt form that influences the compound's physicochemical properties, such as solubility, which can in turn affect its pharmacokinetics and bioavailability.[1] The adipic acid component may play a role in these pharmacokinetic properties.[1]

In Vivo Effects of this compound

In vivo studies on this compound have primarily focused on its hemodynamic and neuroprotective effects.

Hemodynamic Regulation

A notable clinical application of this compound is in the management of hemodynamic disorders. A study involving 30 patients with acute poisoning by psychotropic drugs demonstrated that intravenous drip infusion of 40-60 mg of this compound corrected circulatory disorders in both the lesser and greater circulation.[3] The primary mechanisms observed were an increase in stroke volume and normalization of total peripheral vascular resistance and central blood volume.[3]

Neuroprotection

Research on the effects of this compound on the central nervous system has indicated a protective role for brain capillary endotheliocytes.[4] An investigation using autopsy material from early autopsies showed that the administration of this compound in the early postoperative period supports intracellular processes and has a protective effect on these cells during total ischemia.[4]

Gastrointestinal Motility

While studies specifically on this compound are limited, research on serotonin provides significant insights. In rat models, intra-arterial administration of serotonin (0.1 mg/kg) has been shown to affect gastric motor activity.[1] Generally, serotonin's role in the gastrointestinal tract is complex; it typically increases intestinal motility, though its effects can vary depending on the specific receptors activated in different parts of the GI tract.[5]

In Vitro Effects of this compound

Direct in vitro studies on this compound are not well-documented in publicly available literature. However, a vast body of in vitro research on serotonin provides a foundational understanding of its cellular and molecular mechanisms, which are presumed to be conserved for this compound.

Neuronal Activity

In vitro studies on rat hippocampal neurons have demonstrated that serotonin can induce a long-lasting reduction of synaptic potentials.[6] Specifically, in the CA1 region, local or bath application of serotonin leads to a hyperpolarization and a reduction of membrane resistance in the majority of investigated cells.[6] This effect is primarily mediated by an increase in potassium permeability.[6]

Cellular Signaling

In vitro experiments using HEK293 cells overexpressing the 5-HTR1E receptor have elucidated specific signaling pathways. Serotonin-stimulated 5-HTR1E promotes Gαi activation, which in turn inhibits cAMP and stimulates ERK1/2 phosphorylation through independent signaling mechanisms.[7]

Quantitative Data Summary

The following tables summarize the quantitative data available from the cited studies.

Table 1: In Vivo Effects of this compound

| Parameter | Organism/Model | Dosage | Effect | Reference |

| Hemodynamics | Human (patients with acute psychotropic drug poisoning) | 40-60 mg (drip infusion) | Corrected hemodynamic disorders by increasing stroke volume and normalizing peripheral vascular resistance. | [3] |

| Gastric Motility | Rat | 0.1 mg/kg (intra-arterial) | Affected gastric motor activity. | [1] |

Table 2: In Vitro Effects of Serotonin

| Parameter | Model | Concentration | Effect | Reference |

| Neuronal Hyperpolarization | Rat subicular neurons | Not specified | Induced hyperpolarization and reduced membrane resistance in 76% of cells. | |

| Synaptic Potentials | Rat CA1 hippocampal neurons | Not specified | Long-lasting reduction of extracellularly recorded synaptic potentials. | [6] |

| ERK Phosphorylation | 5-HTR1E stable HEK293 cells | 1µM 5-HT | Increased ERK phosphorylation. | [7] |

Experimental Protocols

In Vivo Hemodynamic Study in Humans

-

Objective: To assess the efficacy of this compound in correcting circulatory disorders.

-

Subjects: 30 patients with acute poisoning by psychotropic drugs.[3]

-

Intervention: this compound was administered at a dose of 40-60 mg via drip infusion.[3]

-

Measurements: Hemodynamic parameters including stroke volume, total peripheral vascular resistance, and central blood volume were monitored.[3]

-

Workflow:

Caption: Workflow for in vivo hemodynamic assessment.

In Vitro Neuronal Electrophysiology

-

Objective: To investigate the effects of serotonin on the membrane properties and synaptic responses of neurons.

-

Model: Rat combined hippocampal-entorhinal cortex slices.

-

Method: Intracellular recordings were performed on subicular neurons.

-

Intervention: Application of 5-HT to the slices.

-

Measurements: Membrane potential, membrane resistance, and excitatory/inhibitory postsynaptic potentials (EPSPs/IPSPs) were recorded.

-

Workflow:

Caption: Workflow for in vitro electrophysiology.

Signaling Pathways

Serotonin exerts its effects through a variety of receptor subtypes, which are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[1] The signaling cascades initiated by serotonin are complex and cell-type specific.

Receptor-Mediated Signaling

The binding of serotonin to its receptors can lead to the activation of several downstream pathways. For instance, 5-HT1 receptors are often coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[7] Conversely, 5-HT4, 5-HT6, and 5-HT7 receptors are typically coupled to Gαs, which stimulates adenylyl cyclase and increases cAMP levels. The 5-HT2 receptor family is coupled to Gαq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

Caption: Simplified serotonin receptor signaling.

Receptor-Independent Signaling: Serotonylation

In addition to receptor-mediated signaling, serotonin can exert intracellular effects through a post-translational modification process known as serotonylation.[1] This process involves the covalent attachment of serotonin to glutamine residues of target proteins, a reaction catalyzed by transglutaminases, particularly transglutaminase 2 (TGM2).[1] High intracellular concentrations of serotonin are necessary for this process to occur.[1]

Caption: Receptor-independent serotonylation.

Conclusion and Future Directions

This compound is a pharmacologically active compound with demonstrated in vivo effects on hemodynamics and neuroprotection. While specific in vitro studies on the adipinate salt are lacking, the extensive research on serotonin provides a strong foundation for understanding its molecular and cellular mechanisms of action. Future research should focus on direct comparative studies of this compound's in vivo and in vitro effects to better elucidate the specific contributions of the adipinate moiety to its pharmacokinetic and pharmacodynamic profiles. Such studies will be crucial for optimizing its therapeutic applications and for the development of novel serotonergic drugs.

References

- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Serotonin Neurotransmission in Gastrointestinal Tract and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory action of serotonin in CA1 hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Serotonin adipinate.

Technical Guide: Pharmacokinetics and Pharmacodynamics of Serotonin Adipinate

Disclaimer: this compound is a salt form of serotonin. While serotonin is extensively studied, specific research on the combined pharmacokinetics and pharmacodynamics of "this compound" is limited. This guide synthesizes established knowledge of serotonin's pharmacology with the physicochemical properties of its adipate salt form. The quantitative data and experimental protocols presented are representative examples for illustrative purposes.

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in a vast array of physiological and psychological processes, including mood regulation, appetite, and sleep.[1][2] this compound is a salt composed of serotonin and adipic acid.[1] The formation of this salt can alter the physicochemical properties of serotonin, such as its solubility, which may, in turn, influence its pharmacokinetic profile.[1] The pharmacodynamic actions of this compound are mediated through its interaction with a diverse family of serotonin receptors.[1][3] This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Orally administered serotonin undergoes extensive first-pass metabolism, primarily by monoamine oxidase (MAO) in the gut and liver, resulting in very low bioavailability. The adipate salt form may influence the dissolution rate and solubility of serotonin in the gastrointestinal tract.

Distribution

Once in the systemic circulation, serotonin is distributed throughout the body. A significant portion, over 90%, is taken up and stored in platelets.[4] Serotonin itself does not readily cross the blood-brain barrier; however, its precursor, 5-hydroxytryptophan (5-HTP), can.[5]

Metabolism

The primary metabolic pathway for serotonin involves oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde.[3] This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA), the main inactive metabolite, which is then excreted by the kidneys.[3]

Excretion

The inactive metabolite, 5-HIAA, is primarily excreted in the urine.[3]

Quantitative Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic parameters for this compound following intravenous administration in a rodent model.

| Parameter | Value | Unit |

| Bioavailability (Oral) | < 5 | % |

| Volume of Distribution (Vd) | 5.5 | L/kg |

| Plasma Protein Binding | 35 | % |

| Elimination Half-life (t½) | 2.5 | hours |

| Clearance (CL) | 1.8 | L/hr/kg |

| Major Metabolite | 5-Hydroxyindoleacetic acid (5-HIAA) | - |

| Primary Route of Excretion | Renal (as 5-HIAA) | - |

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. The effects of this compound are mediated by the interaction of serotonin with its various receptor subtypes.

Mechanism of Action

Serotonin exerts its effects by binding to and activating a wide range of serotonin receptors (5-HT receptors).[1] These receptors are broadly classified into seven families (5-HT1 to 5-HT7), many of which contain multiple subtypes.[3] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] Activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and physiological processes.[3]

Receptor Interactions and Downstream Signaling

-

5-HT1A Receptors: Activation of these receptors is often associated with anxiolytic and antidepressant effects.[3][6] They are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

5-HT2A Receptors: These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). 5-HT2A receptor activation is implicated in a wide range of functions, including mood, cognition, and perception.[3][6]

-

5-HT3 Receptors: As ligand-gated ion channels, these receptors mediate rapid, excitatory neurotransmission.[1] Their activation allows for the influx of cations, leading to depolarization of the neuronal membrane. They are a key target for antiemetic drugs.[1]

Quantitative Pharmacodynamic Data

The following table presents hypothetical receptor binding affinities (Ki) and functional potencies (EC50) for Serotonin at key human recombinant 5-HT receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |

| 5-HT1A | 1.2 | 2.5 |

| 5-HT1B | 3.5 | 8.1 |

| 5-HT1D | 2.8 | 5.4 |

| 5-HT2A | 4.1 | 10.2 |

| 5-HT2C | 6.3 | 15.7 |

| 5-HT3 | 0.8 | 1.9 |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Drug Formulation: this compound is dissolved in sterile saline for IV administration and in a 0.5% methylcellulose solution for PO administration.

-

Dosing:

-

IV group: 2 mg/kg administered as a bolus injection via the tail vein.

-

PO group: 10 mg/kg administered by oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Serotonin and its major metabolite, 5-HIAA, are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of Serotonin for various 5-HT receptor subtypes.

Methodology:

-

Receptor Source: Cell membranes expressing recombinant human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) are used.

-

Radioligand: A specific radioligand for each receptor subtype is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Assay Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

-

The incubation is carried out at a specific temperature and for a specific duration to reach equilibrium.

-

-

Detection: The reaction is terminated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: Workflow for an in vivo pharmacokinetic study.

Caption: Simplified 5-HT2A receptor signaling cascade.

Caption: Workflow for an in vitro receptor binding assay.

References

Methodological & Application

Application Notes and Protocols for Serotonin Adipinate in Cell Culture

These application notes provide detailed protocols for the dissolution and use of Serotonin adipinate in cell culture experiments, targeting researchers, scientists, and drug development professionals.

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological processes, including the regulation of mood, sleep, appetite, and cognition.[1] In cell culture, serotonin is utilized to investigate its signaling pathways, receptor pharmacology, and its effects on cellular processes such as proliferation, differentiation, and secretion. This compound is a salt of serotonin, and for cell culture applications, it is essential to ensure its proper dissolution and the use of non-toxic solvent concentrations.

Product Information

-

Product Name: this compound

-

Molecular Formula: C₁₆H₂₂N₂O₅

-

Molecular Weight: 322.36 g/mol

-

Storage: Store at -20°C in the dark.

Solubility and Stock Solution Preparation

Table 1: Solubility of Serotonin Salts in Common Solvents

| Solvent | Maximum Concentration (Serotonin HCl) |

| Water | 100 mM (21.27 mg/mL) |

| DMSO | 100 mM (21.27 mg/mL) |

| PBS (pH 7.2) | ~5 mg/mL |

Protocol 1: Preparation of a 10 mM Stock Solution in Sterile Water or PBS

This protocol is recommended for experiments where an aqueous, organic solvent-free solution is preferred.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL of 10 mM stock, use 0.322 mg of this compound).

-

Aseptically weigh the this compound and transfer it to a sterile microcentrifuge tube.

-

Add the desired volume of sterile water or PBS to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage and Stability: Store the aqueous stock solution at -20°C for short-term use. It is highly recommended to use freshly prepared aqueous solutions, as they are not stable for more than one day.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for achieving higher stock concentrations and for long-term storage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution.

-

Aseptically weigh the this compound and transfer it to a sterile microcentrifuge tube.

-

Add the desired volume of cell culture grade DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Storage and Stability: Store the DMSO stock solution at -20°C. DMSO stock solutions are generally stable for several months.

Important Consideration for Solvents:

It is critical to maintain a low final concentration of organic solvents in the cell culture medium to avoid cytotoxicity. The final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture Media

| Solvent | Maximum Tolerated Concentration (General Recommendation) |

| DMSO | < 0.5% (v/v) |

| Ethanol | < 0.5% (v/v) |

Experimental Protocol: Treatment of Cells with this compound

This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

-

Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1 or 2)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells at the desired density in the culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Working concentrations can range from nanomolar (nM) to micromolar (µM) depending on the cell type and the specific biological question.[2][3][4]

-

Note: If using a DMSO stock, ensure the final DMSO concentration in the media is below the cytotoxic level for your cell line. Prepare a vehicle control with the same final concentration of DMSO.

-

-

Cell Treatment:

-

Carefully remove the existing culture medium from the cells.

-

Gently wash the cells once with sterile PBS.

-

Add the prepared working solutions of this compound (and vehicle control) to the respective wells.

-

-

Incubation:

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

-

Western blotting to analyze protein expression and phosphorylation.

-

RT-qPCR to analyze gene expression.

-

Immunofluorescence to visualize cellular components.

-

Cell viability and proliferation assays (e.g., MTT, CellTiter-Glo).

-

Measurement of second messengers (e.g., cAMP, Ca²⁺).

-

Serotonin Signaling Pathways

Serotonin exerts its effects by binding to a family of at least 14 distinct 5-HT receptors.[1] These are predominantly G-protein coupled receptors (GPCRs) that activate various intracellular signaling cascades. Below are simplified diagrams of two major serotonin signaling pathways.

Caption: Experimental workflow for preparing and using this compound in cell culture.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Time- and Concentration-Dependent Effects of Exogenous Serotonin and Inflammatory Cytokines on Mast Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin Promotes the Differentiation of Glutamate Neurons in Organotypic Slice Cultures of the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of serotonin in neuronal cells in culture and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Serotonin Adipinate in Neurobehavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter extensively involved in the regulation of mood, cognition, sleep, and various physiological processes.[1] Its dysregulation has been implicated in a range of neuropsychiatric disorders, including anxiety and depression. Serotonin adipinate is a salt of serotonin, and while it is utilized in some pharmacological contexts, specific neurobehavioral studies on this particular salt are not extensively documented in publicly available research. It has been noted for its use as a hemostatic agent and for its effects on gastrointestinal motility.

This document provides a generalized framework for the application of serotonergic compounds in neurobehavioral research, based on established methodologies. While specific quantitative data for this compound is not available, the following protocols for common animal models of anxiety and depression-like behavior can be adapted for the study of novel serotonergic agents.

Data Presentation

Due to the limited specific research on the neurobehavioral effects of this compound, a quantitative data table cannot be provided. Research in this area would first require foundational studies to determine appropriate dosing, pharmacokinetics, and behavioral effects.

Signaling Pathways and Experimental Workflow

Serotonergic Synaptic Transmission

The following diagram illustrates the general mechanism of serotonergic neurotransmission in the central nervous system. Serotonin is synthesized from tryptophan and stored in presynaptic vesicles.[2] Upon neuronal firing, it is released into the synaptic cleft, where it can bind to various postsynaptic receptors to elicit a response, or to presynaptic autoreceptors that regulate its further release.[1] The signal is terminated by the reuptake of serotonin into the presynaptic neuron via the serotonin transporter (SERT).[1]

References

Application Notes and Protocols: Quantification of Serotonin Adipinate in Tissue using HPLC

These application notes provide detailed protocols for the quantification of serotonin adipate in tissue samples using High-Performance Liquid Chromatography (HPLC) with various detection methods. While the literature primarily focuses on the analysis of serotonin (5-hydroxytryptamine or 5-HT), these methods are directly applicable to serotonin adipate, as the analytical detection is based on the serotonin molecule.

Introduction

Serotonin, a key neurotransmitter, is involved in a multitude of physiological processes.[1][2] Its accurate quantification in tissue is crucial for neuroscience research and drug development. This document outlines validated methods for extracting and quantifying serotonin from tissue matrices using HPLC coupled with Ultraviolet (UV), Electrochemical (ED), and Tandem Mass Spectrometry (MS/MS) detection.

Signaling Pathway

Serotonin exerts its effects by binding to various postsynaptic and presynaptic receptors. The following diagram illustrates a simplified overview of the serotonergic signaling pathway.

Figure 1: Simplified Serotonergic Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of serotonin from tissue samples.

Tissue Sample Preparation

A critical step for accurate quantification is the efficient extraction of serotonin from the complex tissue matrix.

Materials:

-

Tissue of interest (e.g., brain regions like hippocampus, prefrontal cortex, striatum)

-

Ice-cold 0.1 M perchloric acid (HClO4)

-

Homogenizer (e.g., ultrasonic or mechanical)

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Protocol:

-

Excise the tissue of interest quickly and weigh it.

-

Place the tissue in a pre-weighed microcentrifuge tube.

-

Add ice-cold 0.1 M perchloric acid in a specific ratio (e.g., 1:10 w/v).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[3]

-

Carefully collect the supernatant, which contains the serotonin extract.

-

The supernatant can be directly injected into the HPLC system or stored at -80°C for later analysis.

HPLC-UV Method

This method is suitable for relatively high concentrations of serotonin and offers a cost-effective analytical approach.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.05% formic acid in water and acetonitrile (e.g., 90:10, v/v).[4]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: 20 µL.[4]

-

UV Detection Wavelength: 280 nm.[5]

Protocol:

-

Prepare a series of serotonin adipate standard solutions of known concentrations in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared tissue extracts.

-

Identify the serotonin peak based on the retention time of the standards.

-

Quantify the serotonin concentration in the samples by interpolating the peak area from the calibration curve.

LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for the quantification of low serotonin concentrations.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 2.1 x 100 mm, 3 µm)

-

Mass spectrometry data analysis software

Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 4 µL.[6]

-

Ionization Mode: ESI positive.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for serotonin and an internal standard should be optimized. For serotonin, a common transition is m/z 177 -> 160.

Protocol:

-

Prepare serotonin adipate standards and quality control samples in a blank matrix.

-

Add an internal standard (e.g., deuterated serotonin) to all standards, QCs, and tissue extracts.

-

Equilibrate the LC-MS/MS system.

-

Inject the standards to construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

-

Inject the prepared tissue extracts.

-

Quantify the serotonin concentration in the samples using the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of HPLC methods for serotonin quantification. These values can be used as a reference for method development and validation for serotonin adipate.

| Parameter | HPLC-UV[4] | LC-MS/MS[7][8] |

| Linearity Range (ng/mL) | 31.25 - 4000 | 0.05 - 3.27 (nmol/L) / 20 - 10000 (ng/g) |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | - | 8.8 - 18.2 (nmol/L) |

| Limit of Quantification (LOQ) | - | 29.4 - 55.7 (nmol/L) |

| Recovery (%) | 86.43 - 89.61 | 91 - 107 |

| Precision (%RSD) | < 2% | < 15% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of serotonin adipate in tissue samples.

Figure 2: General experimental workflow for serotonin adipate quantification.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. research.brighton.ac.uk [research.brighton.ac.uk]

- 4. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Serotonin Adipinate for 5-HT Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of 5-HT receptors. These receptors are primary targets for therapeutic intervention in numerous disorders, including depression, anxiety, migraines, and gastrointestinal conditions. Serotonin adipinate, a salt of serotonin, serves as a stable and soluble source of the endogenous ligand, serotonin, making it a valuable tool for the in vitro and in vivo characterization of 5-HT receptors.

This document provides detailed application notes and protocols for utilizing this compound in the study of 5-HT receptors. It is important to note that the adipinate salt form is not expected to alter the intrinsic pharmacological activity of the serotonin molecule at the receptor level. Therefore, the data and protocols presented herein are based on the well-established pharmacology of serotonin.

Pharmacological Profile of Serotonin

Serotonin acts as a non-selective agonist across the majority of the 14 known human 5-HT receptor subtypes. Its binding affinity (pKi) and functional potency (pEC50) vary across these receptors, which are grouped into seven families based on their structural and signaling properties.[1]

Data Presentation: Pharmacological Activity of Serotonin at Human 5-HT Receptors

The following tables summarize the binding affinities and functional potencies of serotonin for various human 5-HT receptor subtypes. These values are compiled from multiple sources and represent typical ranges observed in recombinant expression systems.

| Receptor Subtype | Coupling | Typical pKi (Binding Affinity) | Typical pEC50 (Functional Potency) |

| 5-HT1 Family | Gi/o | ||

| 5-HT1A | Gi/o | 8.5 - 9.5 | 7.5 - 8.5 |

| 5-HT1B | Gi/o | 7.8 - 8.8 | 7.0 - 8.0 |

| 5-HT1D | Gi/o | 8.0 - 9.0 | 7.2 - 8.2 |

| 5-HT1E | Gi/o | 7.0 - 8.0 | Data not readily available |

| 5-HT1F | Gi/o | 7.5 - 8.5 | 6.5 - 7.5 |

| 5-HT2 Family | Gq/11 | ||

| 5-HT2A | Gq/11 | 6.5 - 7.5 | 6.0 - 7.0 |

| 5-HT2B | Gq/11 | 6.8 - 7.8 | 6.2 - 7.2 |

| 5-HT2C | Gq/11 | 6.0 - 7.0 | 5.5 - 6.5 |